molecular formula C11H14N2O3 B14194583 5-(4-Aminoanilino)-5-oxopentanoic acid CAS No. 857819-45-5

5-(4-Aminoanilino)-5-oxopentanoic acid

Cat. No.: B14194583
CAS No.: 857819-45-5
M. Wt: 222.24 g/mol
InChI Key: HAAKNHRXFVHSSG-UHFFFAOYSA-N
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Description

5-(4-Aminoanilino)-5-oxopentanoic acid is a substituted pentanoic acid derivative featuring a central 5-oxo group and a 4-aminoanilino (para-aminophenyl) substituent. The molecule consists of a pentanoic acid backbone modified at the 5-position by an amide linkage to a 4-aminophenyl group. Such derivatives are often employed in pharmaceutical and materials science applications, particularly as intermediates in prodrug synthesis, hydrogel crosslinkers, or bioactive conjugates .

Properties

CAS No.

857819-45-5

Molecular Formula

C11H14N2O3

Molecular Weight

222.24 g/mol

IUPAC Name

5-(4-aminoanilino)-5-oxopentanoic acid

InChI

InChI=1S/C11H14N2O3/c12-8-4-6-9(7-5-8)13-10(14)2-1-3-11(15)16/h4-7H,1-3,12H2,(H,13,14)(H,15,16)

InChI Key

HAAKNHRXFVHSSG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N)NC(=O)CCCC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Aminoanilino)-5-oxopentanoic acid can be achieved through several methods. One common approach involves the reaction of 4-nitroaniline with glutaric anhydride under acidic conditions, followed by reduction of the nitro group to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst .

Industrial Production Methods

In an industrial setting, the production of 5-(4-Aminoanilino)-5-oxopentanoic acid may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

5-(4-Aminoanilino)-5-oxopentanoic acid undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The ketone group can be reduced to a secondary alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products

Scientific Research Applications

5-(4-Aminoanilino)-5-oxopentanoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential role in enzyme inhibition and as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of dyes, pigments, and polymers

Mechanism of Action

The mechanism of action of 5-(4-Aminoanilino)-5-oxopentanoic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved often include the modulation of signaling cascades and the alteration of cellular processes such as apoptosis and cell proliferation .

Comparison with Similar Compounds

Structural Analogues with Aromatic Substituents

Key Examples :

5-(4-Methylphenylamino)-5-oxopentanoic acid (CAS 737807-38-4): Features a 4-methylphenyl group instead of 4-aminoanilino.

5-(4-Methoxyphenylamino)-3,3-dimethyl-5-oxopentanoic acid (CAS 736970-68-6): Incorporates a methoxy group and two methyl substituents on the pentanoic acid chain. The methoxy group increases electron density on the aromatic ring, altering reactivity in coupling reactions .

Table 1: Comparison of Aromatic Derivatives

Compound Name Substituent Molecular Formula Molecular Weight Key Properties/Applications Reference
5-(4-Aminoanilino)-5-oxopentanoic acid 4-Aminophenyl C11H13N3O3* ~235.24* Hypothesized prodrug intermediate -
5-(4-Methylphenylamino)-5-oxopentanoic acid 4-Methylphenyl C12H15NO3 221.25 Enhanced lipophilicity
5-(4-Methoxyphenylamino)-5-oxopentanoic acid 4-Methoxyphenyl C14H19NO4 265.30 Electron-rich aromatic ring

*Estimated based on structural similarity.

Heterocyclic and Functionalized Derivatives

Key Examples :

5-(4-(1,2,4,5-Tetrazin-3-yl)benzylamino)-5-oxopentanoic acid: The tetrazine moiety enables bioorthogonal "click" chemistry, making this derivative critical in synthesizing hydrogels for 3D cell culture .

5-(2-(7',8'-Dimethylisoalloxazin-10'-yl)ethoxy)-5-oxopentanoic acid: The flavin (isoalloxazine) group confers redox activity, useful in studying electron transfer in biological systems .

Table 2: Functionalized Derivatives

Compound Name Functional Group Key Applications Reference
Tetrazine derivative 1,2,4,5-Tetrazine Hydrogel crosslinking via click chemistry
Flavin-linked derivative Isoalloxazine Redox-active probes
5-{4-[(Ethylanilino)carbonyl]anilino}-5-oxopentanoic acid Ethylanilino-carbonyl Bioactive small molecules

Amino Acid and Prodrug Analogues

Key Examples :

5-Aminolevulinic Acid Hydrochloride (CAS 5451-09-2): A naturally occurring δ-amino acid precursor to heme, used in photodynamic therapy. The 4-oxo group distinguishes it from 5-oxo derivatives .

5-((3-(2-(Diisopropylamino)ethyl)-1H-indol-4-yl)oxy)-5-oxopentanoic acid: A psychedelic prodrug derivative of 4-OH-DiPT, demonstrating how 5-oxopentanoic acid scaffolds can mask active pharmacophores .

Table 3: Amino Acid and Prodrug Derivatives

Compound Name Structural Feature Biological Role Reference
5-Aminolevulinic Acid Hydrochloride 4-Oxo, δ-amino group Heme biosynthesis, photodynamic therapy
Psychedelic prodrug derivative Indole-ether linkage Sustained-release psychedelic effects

Key Research Findings

  • Hydrogel Synthesis : Tetrazine-functionalized derivatives enable rapid, cytocompatible hydrogel formation via inverse electron-demand Diels-Alder reactions, critical for 3D tissue engineering .
  • Redox Activity : Flavin-conjugated derivatives exhibit unique exclusion from lipid-ordered domains, suggesting applications in membrane biology studies .
  • Prodrug Design : Glutaroyl esterification of indole derivatives (e.g., 4-OH-DiPT) enhances metabolic stability, prolonging pharmacological activity .

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